![molecular formula C19H17NO B182649 N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide CAS No. 30117-68-1](/img/structure/B182649.png)
N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to exhibit anti-inflammatory and anti-cancer properties.
Wirkmechanismus
N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide inhibits the activation of the NF-κB pathway by preventing the translocation of the NF-κB subunit p65 from the cytoplasm to the nucleus. This prevents the activation of genes involved in inflammation and cancer progression. N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide also inhibits the activity of IKKβ, a kinase that is involved in the activation of the NF-κB pathway.
Biochemische Und Physiologische Effekte
N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide has been found to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the expression of adhesion molecules. N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide has also been found to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its potential therapeutic applications and has been found to exhibit anti-inflammatory and anti-cancer properties. However, like all compounds, N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide has its limitations. It may exhibit off-target effects, and its efficacy may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
Could include the development of more potent analogs of N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide, the evaluation of its efficacy in animal models of inflammation and cancer, and the investigation of its potential use in combination therapy with other anti-inflammatory and anti-cancer agents.
In conclusion, N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory and anti-cancer properties and inhibits the activation of the NF-κB pathway. Further research is needed to determine its potential therapeutic applications and to develop more potent analogs of the compound.
Synthesemethoden
The synthesis of N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide involves the condensation of 4-formylphenyl with N-methylacetamide in the presence of an acid catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide. The purity of the compound is achieved through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune and inflammatory responses. N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide has also been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Eigenschaften
CAS-Nummer |
30117-68-1 |
|---|---|
Produktname |
N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide |
Molekularformel |
C19H17NO |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C19H17NO/c1-14(21)20(2)18-11-7-15(8-12-18)13-17-10-9-16-5-3-4-6-19(16)17/h3-13H,1-2H3/b17-13+ |
InChI-Schlüssel |
UZVJZFXQATXAHK-GHRIWEEISA-N |
Isomerische SMILES |
CC(=O)N(C)C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Kanonische SMILES |
CC(=O)N(C)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)
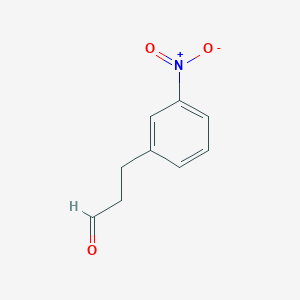
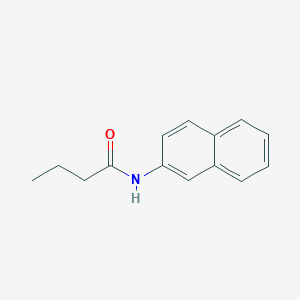
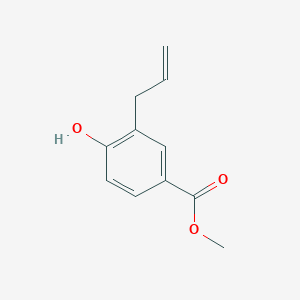
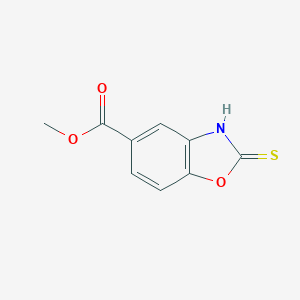
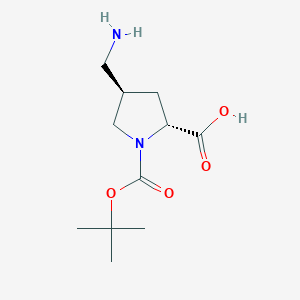
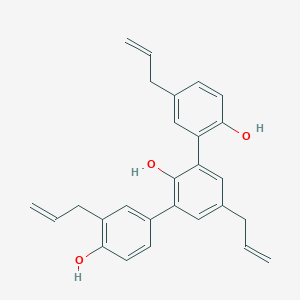
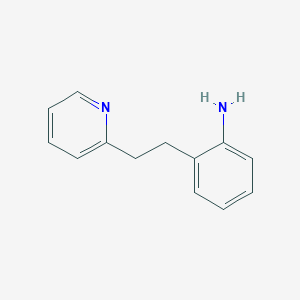
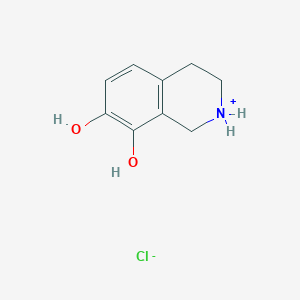
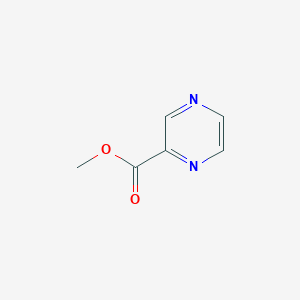
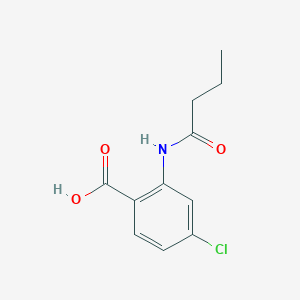
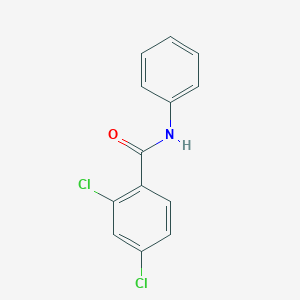
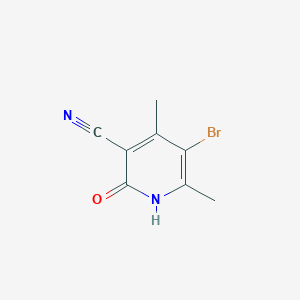
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)